Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate

Description

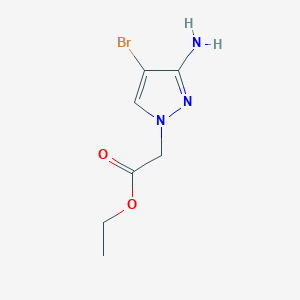

Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetate is a brominated pyrazole derivative with an ethyl acetate side chain. Its molecular formula is C₈H₁₁BrN₃O₂, and its CAS number is 82231-58-1 . The compound features a pyrazole ring substituted with an amino group at position 3 and a bromine atom at position 4, linked to an ethyl acetate moiety. Pyrazole derivatives are widely studied for their applications in pharmaceuticals and agrochemicals due to their versatile reactivity and biological activity .

Properties

Molecular Formula |

C7H10BrN3O2 |

|---|---|

Molecular Weight |

248.08 g/mol |

IUPAC Name |

ethyl 2-(3-amino-4-bromopyrazol-1-yl)acetate |

InChI |

InChI=1S/C7H10BrN3O2/c1-2-13-6(12)4-11-3-5(8)7(9)10-11/h3H,2,4H2,1H3,(H2,9,10) |

InChI Key |

NWLMIRDJKOEKAW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C=C(C(=N1)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetate typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by bromination and subsequent amination . The reaction conditions often require a solvent such as ethanol or methanol and may involve catalysts like acetic acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include substituted pyrazoles, nitro derivatives, and various heterocyclic compounds .

Scientific Research Applications

Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine substituents on the pyrazole ring play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Based Analogues

Ethyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate

This analogue replaces the bromine atom at position 4 with a methyl group. The absence of bromine reduces molecular weight (C₉H₁₃N₃O₂ vs. Like the target compound, it is also discontinued, suggesting shared synthesis or stability challenges .

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Lacking the 3-amino substituent, this compound highlights the importance of the amino group in the target molecule. The amino group can participate in hydrogen bonding or serve as a site for further functionalization, which is absent here. Safety data for this compound indicate precautions for inhalation and handling, suggesting moderate toxicity .

Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate

This derivative extends the ester chain from acetate to butanoate. The longer alkyl chain may enhance lipophilicity, influencing solubility and membrane permeability in biological systems. Its molecular weight (276.13 g/mol) is higher than the target compound’s (257.10 g/mol), demonstrating how chain length modulates physicochemical properties .

Heterocyclic Analogues with Different Cores

Imidazole Derivatives ()

Compounds such as Ethyl 2-(5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl)acetate (Figure 1D in ) replace the pyrazole core with an imidazole ring. Imidazoles generally exhibit higher basicity due to the presence of two nitrogen atoms, which could affect solubility and interaction with biological targets. The bromophenyl substituent in this compound mirrors the bromine in the target molecule but within a different aromatic system.

Benzofuran Derivatives ()

Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate incorporates a benzofuran core stabilized by π-π interactions and hydrogen bonding in its crystal structure. Unlike the pyrazole-based target compound, benzofurans are oxygen-containing heterocycles, which may confer distinct electronic and steric properties. The sulfinyl group here introduces chirality, a feature absent in the target molecule .

Brominated Pyrazolones (–10)

Examples include 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17) and 4-bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.20). The presence of chlorophenyl or bromomethyl groups may enhance bioactivity, as seen in their LC/MS data (m/z 301–305), suggesting stability under analytical conditions .

Key Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.